Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methyl-1H-pyrazole with a suitable pyridine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it can act as a kinase inhibitor, blocking the phosphorylation of target proteins and thereby modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
1H-pyrazolo[4,3-b]pyridine: Differing in the position of the nitrogen atoms within the rings.
1H-pyrazolo[1,5-a]pyridine: Featuring a different fusion pattern of the pyrazole and pyridine rings
Uniqueness
Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl and ester groups contribute to its solubility and ability to interact with various biological targets .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-6-3-10-4-7(9(13)14-2)8(6)12-11-5/h3-4H,1-2H3,(H,11,12) |
InChI Key |
YQVIGKNVNGLKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=C(C2=NN1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.